

An In-depth Technical Guide on the Safety and Handling of Alkyl Oxohexanoates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-methyl-4-oxohexanoate*

Cat. No.: *B1338096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for alkyl oxohexanoates, a class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals and other complex molecules. Adherence to proper safety protocols is crucial when working with these and other related keto esters.

General Safety and Hazard Information

Alkyl oxohexanoates, like many alpha- and beta-keto esters, are generally considered combustible liquids and can cause irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for several members of this class.

GHS Classification

The following table summarizes the GHS hazard classifications for representative alkyl oxohexanoates. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular alkyl oxohexanoate being used.

Compound	GHS Hazard Statements	Hazard Class
Methyl 2-oxohexanoate	H227: Combustible liquid H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]	Flammable liquids (Category 4) Acute toxicity, oral (Category 4) Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation
Ethyl 2-oxohexanoate	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation
Methyl 5,5-dimethyl-3-oxohexanoate	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system
Ethyl 5,5-dimethyl-3-oxohexanoate	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	Acute toxicity, oral (Category 4) Skin corrosion/irritation (Category 2) Serious eye damage/eye irritation (Category 2A) Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure laboratory safety.

- Ventilation: All work with alkyl oxohexanoates should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

- Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][4] Contaminated clothing should be removed and washed before reuse.
- Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. For large spills or in situations with insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Firefighting Measures

Alkyl oxohexanoates are combustible liquids.

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][7]

- Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.^[3] Vapors can travel to an ignition source and flash back.^[8]

Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.^[2] Keep containers tightly closed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams.^[2] Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.^[2]

Physicochemical Properties

The following tables summarize key physicochemical data for various alkyl oxohexanoates.

Methyl Oxohexanoates

Property	Methyl 2-oxohexanoate	Methyl 3-oxohexanoate	Methyl 4-oxohexanoate	Methyl 5-oxohexanoate	Methyl 6-oxohexanoate
Molecular Formula	C ₇ H ₁₂ O ₃				
Molecular Weight	144.17 g/mol				
CAS Number	6395-83-1	30414-54-1	2955-62-6	13984-50-4	6654-36-0
Appearance	-	Colorless to pale yellow liquid	-	-	-
Boiling Point	-	193-194 °C @ 760 mmHg	-	-	98 °C @ 12 Torr
Melting Point	-	-43 °C	-	-	-
Density	-	1.017 g/mL at 20 °C	-	-	1.0388 g/cm ³
Refractive Index	-	1.430	-	-	-

Ethyl Oxohexanoates

Property	Ethyl 2-oxohexanoate	Ethyl 3-oxohexanoate	Ethyl 6-chloro-6-oxohexanoate
Molecular Formula	C ₈ H ₁₄ O ₃	C ₈ H ₁₄ O ₃	C ₈ H ₁₃ ClO ₃
Molecular Weight	158.19 g/mol	158.20 g/mol	192.64 g/mol
CAS Number	5753-96-8	3249-68-1	-
Appearance	-	Colorless to light yellow liquid	-
Boiling Point	-	95 °C @ 15 mmHg	128-130 °C @ 17 mmHg
Melting Point	-	-44 °C	-
Density	-	0.99 g/mL	-
Refractive Index	-	1.430	-

Experimental Protocols

The synthesis of alkyl oxohexanoates often involves classic organic reactions such as the Claisen condensation. The following protocols are representative.

Synthesis of Ethyl 3-oxohexanoate via Acylation of Meldrum's Acid

This method involves the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) followed by alcoholysis.

Materials:

- Meldrum's acid (176 g)
- Dichloromethane (550 mL)
- Pyridine (188 mL)
- Butyryl chloride (133 mL)

- Dilute hydrochloric acid
- Magnesium sulfate
- Ethanol (700 mL)

Procedure:

- Dissolve Meldrum's acid in dichloromethane and pyridine in a suitable reaction vessel.
- Cool the mixture to 5 °C using an ice-water bath.
- Add butyryl chloride dropwise to the cooled solution.
- After the addition is complete, stir the mixture for three hours at room temperature.
- Wash the solution with a dilute solution of hydrochloric acid.
- Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum to yield an oil.
- Dissolve the resulting oil in ethanol and reflux the mixture for six hours.
- Evaporate the ethanol under vacuum.
- Distill the residue to obtain pure ethyl 3-oxohexanoate.

General Protocol for Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β -keto ester.

Materials:

- Ester with α -hydrogens (2 equivalents)
- Strong base (e.g., sodium ethoxide, 1 equivalent)
- Anhydrous solvent (e.g., ethanol)

- Aqueous acid (for workup, e.g., dilute H₂SO₄)

Procedure:

- In a flame-dried reaction vessel under an inert atmosphere, dissolve the ester in the anhydrous solvent.
- Add the strong base to the solution to facilitate the formation of the enolate.
- Allow the reaction to proceed, monitoring by a suitable technique (e.g., TLC or GC).
- Upon completion, quench the reaction by adding aqueous acid to neutralize the mixture.
- Perform an aqueous workup and extract the product with a suitable organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Role in Drug Development and Biological Systems

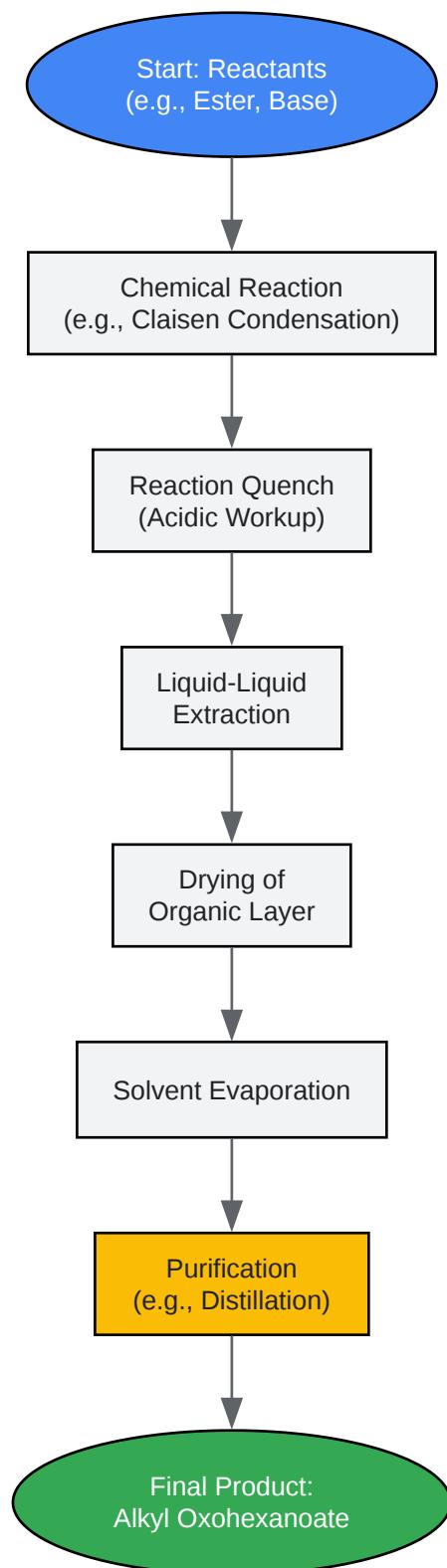
Alkyl oxohexanoates serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their keto- and ester functionalities allow for a wide range of chemical transformations.

While specific signaling pathways directly modulated by simple alkyl oxohexanoates are not extensively documented, related ketone esters are known to influence metabolic pathways. Exogenous ketone esters can induce a state of ketosis, which has been studied for its therapeutic potential in various conditions. The metabolic pathway of ketogenesis, which produces ketone bodies from fatty acids, provides a relevant biological context.

Visualizations

Ketogenesis Metabolic Pathway

The following diagram illustrates the key steps in the hepatic synthesis of ketone bodies from acetyl-CoA, a process relevant to the metabolism of ketone esters.

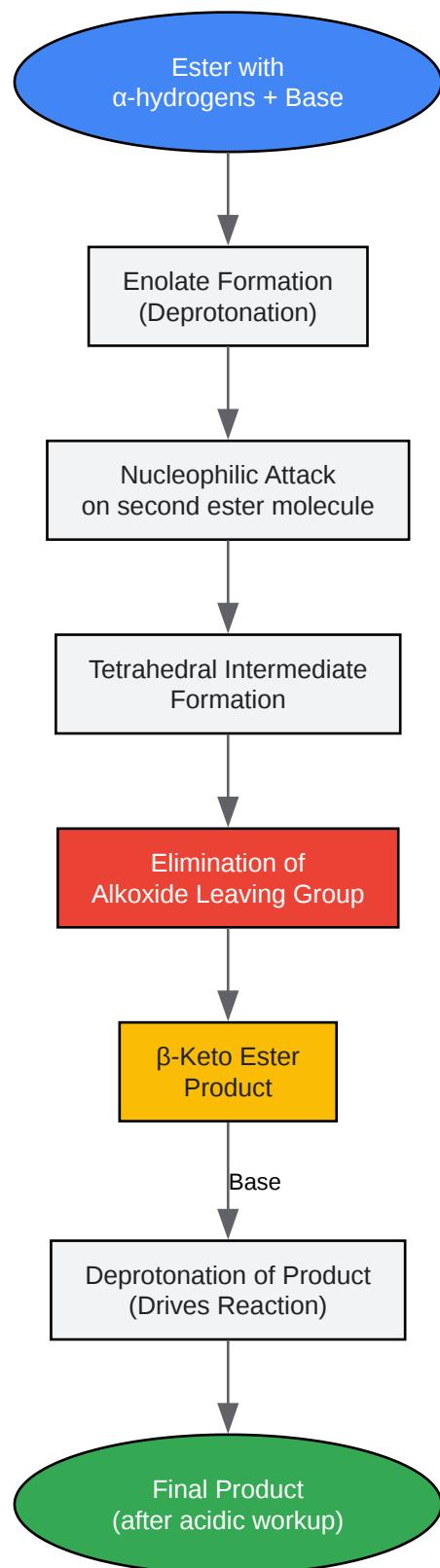


[Click to download full resolution via product page](#)

Caption: Overview of the ketogenesis pathway in the liver.

Synthesis and Purification Workflow

This diagram outlines a general workflow for the synthesis and subsequent purification of an alkyl oxohexanoate.



[Click to download full resolution via product page](#)

Caption: General workflow for alkyl oxohexanoate synthesis.

Claisen Condensation Mechanism

This diagram illustrates the logical steps of the Claisen condensation reaction mechanism, a common method for synthesizing β -keto esters.

[Click to download full resolution via product page](#)

Caption: Logical flow of the Claisen condensation mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Michael Addition [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Safety and Handling of Alkyl Oxohexanoates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338096#safety-and-handling-of-alkyl-oxohexanoates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com